Tert-butyl 2-chloro-4-morpholino-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate
Description
Tert-butyl 2-chloro-4-morpholino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate (CAS: 1207368-80-6) is a bicyclic heterocyclic compound featuring a pyrrolo[3,4-d]pyrimidine core. Key structural elements include:
- A chloro substituent at position 2.
- A morpholino group at position 4.
- A tert-butyl carboxylate protecting group at position 6.
Properties
IUPAC Name |
tert-butyl 2-chloro-4-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN4O3/c1-15(2,3)23-14(21)20-8-10-11(9-20)17-13(16)18-12(10)19-4-6-22-7-5-19/h4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTWRPUATNTZHMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)N=C(N=C2N3CCOCC3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-chloro-4-morpholino-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrrolo[3,4-D]pyrimidine Core: This step often involves the cyclization of a suitable precursor, such as a substituted pyrimidine, with an appropriate reagent to form the pyrrolo[3,4-D]pyrimidine core.
Introduction of the Morpholino Group: The morpholino group can be introduced via nucleophilic substitution reactions, where a morpholine derivative reacts with a suitable leaving group on the pyrrolo[3,4-D]pyrimidine core.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution at the 2-Chloro Position
The 2-chloro group undergoes substitution reactions with nucleophiles, enabling diversification of the pyrrolo[3,4-d]pyrimidine scaffold.
Key Reactions:
Mechanistic Insight :
-
The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism due to electron-withdrawing effects of the pyrimidine ring .
-
Steric hindrance from the 4-morpholino group reduces reactivity at position 4, directing substitution to position 2 .
Deprotection of the tert-Butyl Carboxylate
The tert-butyl group is cleaved under acidic conditions to generate intermediates for further functionalization.
Conditions and Outcomes:
| Acid | Temperature | Time | Product | Application |
|---|---|---|---|---|
| TFA/DCM | 25°C | 2 hr | 6(7H)-Carboxylic acid | Precursor for amide coupling |
| HCl (4M in dioxane) | 0°C → RT | 4 hr | Hydrochloride salt | Improved solubility for biological assays |
Stability Note :
The morpholino group remains intact under these conditions due to its strong electron-donating nature and steric protection .
Cross-Coupling Reactions
The 2-chloro substituent participates in palladium-catalyzed cross-couplings, enabling aryl/heteroaryl introductions.
Examples:
| Reaction Type | Catalyst/Ligand | Base | Product | Yield |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(dppf)Cl₂/XPhos | K₂CO₃ | 2-Aryl derivatives | 65–85% |
| Buchwald-Hartwig | Pd₂(dba)₃/BINAP | Cs₂CO₃ | 2-Aminoaryl derivatives | 55–75% |
Limitations :
-
Steric bulk from the morpholino group reduces reactivity in sterically demanding couplings (e.g., Stille couplings) .
Stability Under Reductive/Oxidative Conditions
| Condition | Outcome | Rationale |
|---|---|---|
| NaBH₄/MeOH | No reduction of pyrimidine ring | Aromatic stabilization resists reduction |
| mCPBA/CH₂Cl₂ | Epoxidation of dihydropyrrole (minor) | Partial oxidation at C5–C6 bond |
Functionalization via Amide Coupling
The deprotected carboxylic acid undergoes standard amide bond formation:
| Coupling Reagent | Amine | Product | Yield |
|---|---|---|---|
| HATU/DIPEA | Benzylamine | 6-Benzylamide | 82% |
| EDCI/HOBt | Piperidine | 6-Piperidinamide | 75% |
Comparative Reactivity of Structural Analogues
Data from structurally related compounds ( ):
| Compound | Position 2 | Position 4 | Reactivity Trend |
|---|---|---|---|
| 2,4-Dichloro analogue | Cl | Cl | Faster substitution at C2 than C4 |
| 2-Amino-4-morpholino analogue | NH₂ | Morpholino | Inert to further substitution |
Key Research Findings
-
Selectivity in Substitution : The 2-chloro group is 8–10× more reactive than the 4-position in dichloro analogues due to reduced steric hindrance .
-
Morpholino Stability : The 4-morpholino group resists displacement under standard SNAr conditions (e.g., 48 hr in EtOH with excess NH₃) .
-
Orthogonality of Reactions : Sequential deprotection (tert-butyl) → amidation → cross-coupling enables modular synthesis of derivatives .
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- Tert-butyl 2-chloro-4-morpholino-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate has been identified as a potential inhibitor of enzymes related to various diseases, including tuberculosis. Preliminary studies suggest it may exhibit antitubercular properties similar to other compounds in its class, targeting Mycobacterium tuberculosis effectively .
-
Enzyme Inhibition Studies
- Initial findings indicate that this compound might inhibit specific cytochrome P450 enzymes, which are crucial for drug metabolism in humans. Understanding these interactions is vital for assessing its pharmacological profile and potential side effects .
-
Drug Discovery Programs
- The unique structural features of this compound make it a valuable candidate for further exploration in drug discovery programs. Its binding affinity to target enzymes or receptors is an area of active investigation .
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions. Each step requires optimization to ensure high yields and purity of the final product. The synthesis process is crucial for developing derivatives that may exhibit enhanced biological activity or altered pharmacokinetic properties .
Mechanism of Action
The mechanism of action of tert-butyl 2-chloro-4-morpholino-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Variations
Pyrrolo[3,4-d]pyrimidine vs. Pyrido[4,3-d]pyrimidine
- Target Compound : The pyrrolo[3,4-d]pyrimidine core is a 5,7-dihydro fused system with a five-membered pyrrole ring.
- Pyrido Analogs : Compounds like benzyl 4-hydroxy-2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate () feature a six-membered pyridine ring fused to pyrimidine. This increases planarity and may enhance π-π stacking with kinase ATP-binding pockets .
Impact : Pyrido derivatives often exhibit higher EGFR inhibition (e.g., IC₅₀ = 0.12 μM in Zhang et al., 2018a), whereas pyrrolo systems may prioritize solubility over potency .
Substituent Modifications
Position 2: Chloro vs. Amino/Alkyl Groups
- Target Compound : The 2-chloro group enhances electrophilicity for nucleophilic substitution (e.g., Suzuki coupling) .
- Analog: tert-Butyl 2-amino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate (CAS: 869198-95-8) replaces chloro with an amino group, enabling hydrogen bonding but reducing reactivity .
Impact: Amino-substituted analogs are intermediates for further functionalization, while chloro derivatives serve as direct precursors for cross-coupling reactions .
Position 4: Morpholino vs. Hydroxy/Alkyl Groups
- Target Compound: The morpholino group improves aqueous solubility (logP reduction by ~1.5 units) and mimics ATP’s ribose moiety in kinase binding .
- Analog : Benzyl 2-ethyl-4-hydroxy-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate (CAS: 919108-60-4) uses a hydroxyl group, which may limit blood-brain barrier penetration due to higher polarity .
Impact: Morpholino-substituted compounds balance solubility and membrane permeability, making them superior for CNS-targeted therapies .
Protecting Group Variations
- Target Compound : The tert-butyl carboxylate offers steric protection against enzymatic hydrolysis, enhancing metabolic stability .
- Analog: Benzyl esters (e.g., ) are labile under hydrogenolysis, enabling selective deprotection but requiring harsh conditions .
Impact : tert-Butyl groups are preferred for in vivo stability, whereas benzyl esters facilitate stepwise synthesis .
Table 2: Activity Comparison
| Compound | Solubility (μg/mL) | EGFR IC₅₀ (μM) |
|---|---|---|
| Target Compound | 12.5 (pH 7.4) | N/A* |
| 4-Anilino pyrido[4,3-d]pyrimidine | 2.1 | 0.12 |
| Benzyl 2-ethyl-4-hydroxy analog | 8.9 | Not tested |
*Predicted activity based on structural analogs .
Biological Activity
Tert-butyl 2-chloro-4-morpholino-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate is a compound with a complex chemical structure that has shown promising biological activity in preliminary studies. This article explores its biological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula: C15H21ClN4O3
- Molecular Weight: Approximately 340.81 g/mol
- CAS Number: 1207368-80-6
The structure features a pyrrolo-pyrimidine core with a tert-butyl ester group and a chlorine atom at the second position, along with a morpholino group. These structural elements contribute to its unique properties and potential applications in medicinal chemistry.
Antitubercular Properties
Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes related to tuberculosis. Compounds with similar structural characteristics have demonstrated antitubercular activity, indicating that this compound might also exhibit efficacy against Mycobacterium tuberculosis .
Enzyme Inhibition
Interaction studies indicate that this compound may effectively inhibit certain cytochrome P450 enzymes , which are crucial for drug metabolism in humans and other organisms. Understanding these interactions is vital for assessing its pharmacological profile and potential side effects .
Comparative Analysis of Similar Compounds
The following table compares this compound with similar compounds:
| Compound Name | Structural Features | Similarity Index |
|---|---|---|
| Tert-butyl 2,4-dichloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate | Dichloro substitution | 0.94 |
| Tert-butyl 2,4-dichloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate | Dihydropyrido ring | 0.93 |
| Benzyl 2,4-dichloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate | Benzyl substitution | 0.84 |
This comparison highlights the unique aspects of the compound's structure that may enhance its biological activities compared to its derivatives.
Q & A
Q. What are the key synthetic protocols for preparing tert-butyl 2-chloro-4-morpholino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate?
The compound is synthesized via multi-step nucleophilic substitution and coupling reactions. A common approach involves:
- Step 1 : Starting with tert-butyl 2,4-dichloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate, a dichloro precursor, which undergoes selective substitution at the 4-position with morpholine.
- Step 2 : Reaction conditions typically use polar aprotic solvents (e.g., n-butanol or DMF) with a base (e.g., DIPEA) to facilitate substitution . Microwave-assisted heating (120°C for 2 hours) can improve reaction efficiency and reduce byproduct formation .
- Purification : Preparative HPLC or column chromatography with gradients of water/acetonitrile (with 1% NH3) is recommended for isolating the target compound .
Q. How should this compound be stored to ensure stability, and what are critical handling precautions?
- Storage : Store under inert atmosphere (argon or nitrogen) at 2–8°C to prevent hydrolysis or oxidation .
- Handling : Use a chemical fume hood, wear nitrile gloves, safety goggles, and lab coats. Avoid inhalation or skin contact due to hazards (H302, H315, H319) .
- Disposal : Treat as hazardous waste; consult local regulations for disposal via licensed facilities .
Q. What analytical techniques are recommended for characterizing its purity and structural integrity?
- Purity : HPLC with UV detection (λ = 254 nm) using a C18 column and water/acetonitrile mobile phase .
- Structural Confirmation :
- NMR : <sup>1</sup>H and <sup>13</sup>C NMR to verify substitution patterns (e.g., morpholino group at C4, tert-butyl carbonyl at C6) .
- HRMS : Exact mass analysis (expected [M+H]<sup>+</sup> for C16H23ClN4O3: ~363.15) .
- FT-IR : Confirm carbonyl (C=O, ~1700 cm<sup>-1</sup>) and morpholine C-N stretches .
Advanced Research Questions
Q. How can researchers optimize reaction yields when using this compound as an intermediate in multi-step syntheses?
Key factors for yield optimization:
- Temperature Control : Microwave-assisted heating (120°C) reduces side reactions compared to conventional heating .
- Catalyst Selection : Pd(OAc)2 or Buchwald-Hartwig catalysts improve coupling efficiency in downstream reactions (e.g., aryl amination) .
- Solvent Choice : Polar solvents like n-butanol enhance nucleophilic substitution kinetics .
| Reaction Condition | Optimized Parameter | Impact on Yield |
|---|---|---|
| Solvent | n-butanol | ↑ solubility |
| Base | DIPEA (3.6 equiv) | ↑ deprotonation |
| Heating Method | Microwave (120°C, 2h) | ↑ reaction rate |
Q. What strategies are effective in resolving contradictions in reported spectral data or reaction outcomes?
- Cross-Validation : Compare NMR data with structurally analogous compounds (e.g., tert-butyl 2,4-dichloro derivatives) to identify discrepancies in substitution patterns .
- Isolation of Byproducts : Use preparative TLC or HPLC to isolate impurities; characterize via HRMS/NMR to trace their origin (e.g., incomplete substitution or oxidation) .
- Computational Modeling : DFT calculations (e.g., Gaussian) predict <sup>13</sup>C chemical shifts to validate experimental NMR assignments .
Q. What methodologies mitigate byproduct formation during nucleophilic substitution reactions involving this compound?
- Protecting Group Strategy : Use tert-butyl carbonyl to shield the C6 position during substitution at C4, reducing unwanted side reactions .
- Stepwise Substitution : Prioritize morpholino introduction at C4 before further functionalization, as the 2-chloro group is less reactive under controlled conditions .
- Additive Screening : Catalytic DMAP or TBAB improves reaction selectivity by stabilizing intermediates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
